2,4-Dichloro-6-methylbenzenesulfonamide
Overview
Description
2,4-Dichloro-6-methylbenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring that is further substituted with chlorine and methyl groups at specific positions. This compound is structurally related to various other benzenesulfonamides that have been studied for their potential applications in organic synthesis, medicinal chemistry, and material science.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the use of sulfonyl chlorides as key intermediates. For instance, 2,4-dinitrobenzenesulfonamides can be prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, followed by alkylation to yield N,N-disubstituted sulfonamides . Similarly, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid . These methods could potentially be adapted for the synthesis of 2,4-dichloro-6-methylbenzenesulfonamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were determined, revealing their organization as molecular crystals with hydrogen bonds of the C-H...O type . This information can provide insights into the molecular structure of 2,4-dichloro-6-methylbenzenesulfonamide, which may also form similar intermolecular interactions.
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution. For instance, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized through reactions with different reagents, demonstrating the versatility of benzenesulfonamides in chemical transformations . Additionally, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the diamination of enones . These studies suggest that 2,4-dichloro-6-methylbenzenesulfonamide could also participate in similar reactions, expanding its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For example, the crystal structure of 2,4,6-triisopropylbenzenesulfonamide was solved using X-ray powder diffraction data, revealing the presence of N-H...O hydrogen bonds that link the molecules into two-dimensional sheets . The solvate forms of 2-ammonio-5-chloro-4-methylbenzenesulfonate have also been studied, showing different types of hydrogen-bonded ladders . These findings indicate that the physical properties such as solubility, melting point, and crystal packing of 2,4-dichloro-6-methylbenzenesulfonamide can be predicted based on its molecular structure and intermolecular interactions.
Scientific Research Applications
DNA Binding and Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes, including those with derivatives of benzenesulfonamide, has revealed their ability to bind to DNA and demonstrate anticancer activity. Studies indicate that the type of sulfonamide derivative significantly influences DNA interaction and the efficacy of DNA cleavage, which is vital for their antiproliferative activity in cancer cells. These complexes have shown promise in inducing cell death mainly through apoptosis in human tumor cells (González-Álvarez et al., 2013).
Synthesis and Structural Analysis
Several studies have focused on the synthesis of various sulfonamide derivatives, including those with structural similarities to 2,4-Dichloro-6-methylbenzenesulfonamide. These include compounds like N-(2-Benzene-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide, highlighting the chemical versatility and potential for creating diverse molecular structures for further investigation in different scientific applications (Drozdova & Mirskova, 2001).
HIV-1 Infection Prevention
Compounds related to methylbenzenesulfonamide, with structural similarities to 2,4-Dichloro-6-methylbenzenesulfonamide, have garnered interest due to their potential as small molecular antagonists in the prevention of human HIV-1 infection. These compounds have been characterized for their bioactivity, indicating their potential utility in drug development for combating HIV (Cheng De-ju, 2015).
Antibacterial and Anti-inflammatory Properties
Research on sulfonamide derivatives, including those structurally related to 2,4-Dichloro-6-methylbenzenesulfonamide, has revealed significant antibacterial potential. These compounds have been evaluated for their effectiveness against various bacterial strains, and their inhibitory potential against the lipoxygenase enzyme, indicating possible therapeutic applications for inflammatory ailments (Abbasi et al., 2017).
properties
IUPAC Name |
2,4-dichloro-6-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMLWLYDGGDVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371081 | |
Record name | 2,4-dichloro-6-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methylbenzenesulfonamide | |
CAS RN |
568577-80-0 | |
Record name | 2,4-dichloro-6-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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